molecular formula C13H18ClF3N4O2 B10972036 4-chloro-1-methyl-N-[3-(morpholin-4-yl)propyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

4-chloro-1-methyl-N-[3-(morpholin-4-yl)propyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10972036
M. Wt: 354.75 g/mol
InChI Key: LEKXWASBRIRTCY-UHFFFAOYSA-N
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Description

4-CHLORO-1-METHYL-N-(3-MORPHOLINOPROPYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-1-METHYL-N-(3-MORPHOLINOPROPYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amidation: The final step involves the reaction of the pyrazole derivative with 3-morpholinopropylamine to form the carboxamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or deoxygenated products.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.

    Industry: Utilized in the development of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-CHLORO-1-METHYL-N-(3-MORPHOLINOPROPYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate conversion.

    Modulating receptor activity: Acting as an agonist or antagonist at receptor sites, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the morpholinopropyl group.

    1-METHYL-N-(3-MORPHOLINOPROPYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the chlorine atom.

Uniqueness

The presence of the morpholinopropyl group and the trifluoromethyl group in 4-CHLORO-1-METHYL-N-(3-MORPHOLINOPROPYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE may confer unique biological activities and chemical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H18ClF3N4O2

Molecular Weight

354.75 g/mol

IUPAC Name

4-chloro-1-methyl-N-(3-morpholin-4-ylpropyl)-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C13H18ClF3N4O2/c1-20-11(13(15,16)17)9(14)10(19-20)12(22)18-3-2-4-21-5-7-23-8-6-21/h2-8H2,1H3,(H,18,22)

InChI Key

LEKXWASBRIRTCY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)NCCCN2CCOCC2)Cl)C(F)(F)F

Origin of Product

United States

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